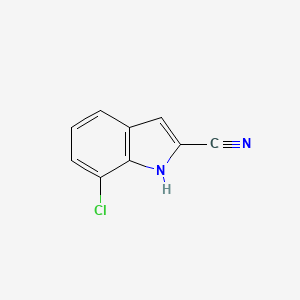

7-Chloro-1H-indole-2-carbonitrile

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

7-chloro-1H-indole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-4,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYNDPHOTSBJMAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)NC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00856882 | |

| Record name | 7-Chloro-1H-indole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1264481-38-0 | |

| Record name | 7-Chloro-1H-indole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Chloro-1H-indole-2-carbonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

The indole scaffold represents a privileged heterocyclic motif, forming the core of numerous natural products, pharmaceuticals, and functional materials. Its unique electronic properties and versatile reactivity have made it a cornerstone in medicinal chemistry and drug discovery. Among the vast array of indole derivatives, those bearing a carbonitrile substituent at the 2-position have garnered significant attention due to their roles as key synthetic intermediates and their intrinsic biological activities. This guide focuses on a specific, yet important, member of this family: 7-Chloro-1H-indole-2-carbonitrile. The introduction of a chlorine atom at the 7-position of the indole ring can significantly modulate the molecule's physicochemical properties and biological profile. This document serves as a comprehensive technical resource, providing an in-depth analysis of the chemical properties, synthetic methodologies, and potential applications of this compound, with a particular emphasis on its relevance to drug development.

Physicochemical and Spectroscopic Profile

This compound, identified by the CAS Number 1264481-38-0, is a solid at room temperature.[1][2] Its molecular structure, featuring a chloro-substituted benzene ring fused to a nitrile-bearing pyrrole ring, dictates its chemical behavior and physical characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1264481-38-0 | [1] |

| Molecular Formula | C₉H₅ClN₂ | [2] |

| Molecular Weight | 176.60 g/mol | [3] |

| Appearance | Solid (predicted) | General Knowledge |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred from related structures |

Spectroscopic Characterization

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzene and pyrrole rings. The proton on the indole nitrogen (N-H) will likely appear as a broad singlet at a downfield chemical shift. The protons on the benzene ring will exhibit a coupling pattern influenced by the chlorine substituent.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals corresponding to the nine carbon atoms in the molecule. The carbon of the nitrile group (C≡N) will have a characteristic chemical shift in the range of 115-125 ppm. The carbons attached to the chlorine and nitrogen atoms will also show predictable shifts.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a sharp, strong absorption band corresponding to the nitrile (C≡N) stretching vibration, typically found in the region of 2220-2260 cm⁻¹. A broad absorption band in the region of 3200-3500 cm⁻¹ would indicate the N-H stretching of the indole ring.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom, with an (M+2)⁺ peak approximately one-third the intensity of the M⁺ peak.

Synthesis and Reactivity

The synthesis of this compound can be approached through several established methods for the preparation of indole-2-carbonitriles. The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction.

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound involves the dehydration of the corresponding 7-chloro-1H-indole-2-carboxamide. This amide precursor can, in turn, be synthesized from 7-chloro-1H-indole-2-carboxylic acid. The indole core itself can be constructed from a suitably substituted aniline derivative.

Caption: Retrosynthetic analysis of this compound.

Key Synthetic Methodologies

Protocol 1: Dehydration of 7-Chloro-1H-indole-2-carboxamide

This is a widely employed and efficient method for the synthesis of aromatic nitriles.[6][7] The reaction involves the removal of a water molecule from the primary amide group.

-

Step 1: Synthesis of 7-Chloro-1H-indole-2-carboxamide:

-

7-Chloro-1H-indole-2-carboxylic acid is first converted to its acid chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

-

The resulting acid chloride is then reacted with ammonia (aqueous or gaseous) to yield 7-chloro-1H-indole-2-carboxamide.

-

-

Step 2: Dehydration to the Nitrile:

-

The 7-chloro-1H-indole-2-carboxamide is treated with a dehydrating agent. Common reagents for this transformation include phosphorus oxychloride (POCl₃), trifluoroacetic anhydride (TFAA), or cyanuric chloride.[6]

-

The reaction is typically carried out in an inert solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), and may require heating.

-

Work-up involves quenching the reaction, extraction with an organic solvent, and purification by chromatography or recrystallization.

-

Causality in Experimental Choice: The choice of dehydrating agent can be critical. Phosphorus oxychloride is a powerful and cost-effective reagent, but the reaction can be exothermic and may require careful temperature control. Trifluoroacetic anhydride is a milder reagent that often provides cleaner reactions and higher yields, but it is more expensive.

Protocol 2: Sandmeyer-type Cyanation

The Sandmeyer reaction provides a classical approach to introduce a cyano group onto an aromatic ring via a diazonium salt intermediate.[8]

-

Step 1: Synthesis of 2-Amino-7-chloro-1H-indole: A suitable 7-chloro-1H-indole precursor with a leaving group at the 2-position (e.g., a nitro group) is reduced to the corresponding amine.

-

Step 2: Diazotization: The 2-amino-7-chloro-1H-indole is treated with a source of nitrous acid, typically sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., HCl), at low temperatures (0-5 °C) to form the corresponding diazonium salt.

-

Step 3: Cyanation: The in-situ generated diazonium salt is then reacted with a copper(I) cyanide (CuCN) solution to yield this compound.

Self-Validating System: The success of the Sandmeyer reaction is often indicated by the evolution of nitrogen gas upon addition of the copper cyanide. The reaction progress can be monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the diazonium salt intermediate.

Caption: Synthetic pathways to this compound.

Chemical Reactivity

The reactivity of this compound is governed by the interplay of the indole nucleus, the electron-withdrawing nitrile group, and the chloro substituent.

-

N-H Acidity and Alkylation/Arylation: The proton on the indole nitrogen is weakly acidic and can be deprotonated with a suitable base (e.g., NaH) to form the corresponding anion. This anion can then be reacted with various electrophiles, such as alkyl halides or aryl halides, to introduce substituents at the N-1 position.

-

Electrophilic Aromatic Substitution: The indole ring is generally susceptible to electrophilic attack. The electron-withdrawing nature of the 2-carbonitrile group deactivates the pyrrole ring towards electrophilic substitution. However, reactions at the C-3 position are still possible under certain conditions.[4]

-

Reactions of the Nitrile Group: The cyano group can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or reacted with organometallic reagents to form ketones.

Applications in Drug Discovery and Medicinal Chemistry

The indole scaffold is a common feature in many approved drugs and clinical candidates.[9][10] The introduction of substituents, such as a chloro group and a carbonitrile, can fine-tune the pharmacological properties of the molecule. While specific biological activity data for this compound is not extensively reported in peer-reviewed literature, the broader class of substituted indole-2-carbonitriles has shown promise in various therapeutic areas.

Potential as an Anticancer Agent

Many indole derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of tubulin polymerization, protein kinases, and histone deacetylases.[9] The presence of a halogen, such as chlorine, on the indole ring has been shown to enhance the cytotoxic effects of some compounds.[11] The 2-carbonitrile group can also contribute to the biological activity or serve as a handle for further chemical modifications to optimize the pharmacological profile.

Role as a Synthetic Intermediate

Perhaps the most significant role of this compound in drug discovery is as a versatile synthetic intermediate.[12][13] The nitrile group can be readily converted into other functional groups, such as carboxylic acids, amides, and amines, which are common moieties in drug molecules. This allows for the rapid generation of libraries of related compounds for structure-activity relationship (SAR) studies. For instance, the corresponding 7-chloro-1H-indole-2-carboxylic acid is a known building block in the synthesis of various biologically active molecules.[12]

Antimicrobial and Other Potential Activities

Substituted indoles have also been investigated for their antimicrobial, anti-inflammatory, and antiviral properties.[14][15][16][17][18] The specific substitution pattern on the indole ring is crucial for determining the type and potency of the biological activity. Further screening of this compound and its derivatives against a panel of biological targets is warranted to explore its full therapeutic potential.

Safety and Handling

Based on the safety data for the related compound 7-chloro-1H-indole, this compound should be handled with care in a laboratory setting.[9] It is predicted to be an irritant to the skin, eyes, and respiratory system.

General Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.

Conclusion and Future Perspectives

This compound is a valuable heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. Its chemical properties, dictated by the combination of the indole nucleus, a chloro substituent, and a carbonitrile group, make it a versatile building block for the synthesis of more complex molecules. While specific biological data for this compound is currently limited, the established importance of substituted indoles in drug discovery suggests that this compound and its derivatives are promising candidates for future investigation. Further research into the synthesis, reactivity, and biological evaluation of this compound is encouraged to unlock its full potential in the development of new therapeutic agents.

References

- 1. This compound CAS#: 1264481-38-0 [m.chemicalbook.com]

- 2. 1264481-38-0|this compound| Ambeed [ambeed.com]

- 3. Indole-2-carbonitrile | Sigma-Aldrich [sigmaaldrich.com]

- 4. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dehydration of Aromatic Heterocyclic Carboxamides to Aromatic Heterocyclic Carbonitriles [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 7-chloro-1H-indole | C8H6ClN | CID 104644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. nbinno.com [nbinno.com]

- 14. Synergistic action of substituted indole derivatives and clinically used antibiotics against drug-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Microbiological Aspects of Unique, Rare, and Unusual Fatty Acids Derived from Natural Amides and Their Pharmacological Profile [mdpi.com]

- 18. mdpi.com [mdpi.com]

An In-depth Technical Guide to 7-Chloro-1H-indole-2-carbonitrile: Synthesis, Characterization, and Therapeutic Potential

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Chloro-1H-indole-2-carbonitrile (CAS Number: 1264481-38-0), a heterocyclic compound of significant interest in medicinal chemistry. While dedicated literature on this specific molecule is emerging, this document synthesizes information from the broader class of substituted indole-2-carbonitriles to present plausible synthetic routes, detailed characterization methodologies, and an exploration of its potential biological activities. The indole scaffold is a cornerstone in drug discovery, and the strategic placement of a chloro group at the 7-position and a carbonitrile at the 2-position is anticipated to confer unique physicochemical and pharmacological properties. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis and evaluation of novel indole-based therapeutic agents.

Introduction: The Significance of the Indole Scaffold in Drug Discovery

The indole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrrole ring, is a privileged scaffold in medicinal chemistry.[1] This structural motif is present in a vast array of natural products, pharmaceuticals, and agrochemicals, exhibiting a wide spectrum of biological activities.[2][3] The indole ring's unique electronic properties and its ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, make it an ideal framework for designing molecules that can effectively interact with biological targets.[4]

The derivatization of the indole core allows for the fine-tuning of a compound's pharmacological profile. Specifically, the introduction of a nitrile group at the C2 position to form indole-2-carbonitriles has gained considerable attention.[2][3] The cyano group can act as a hydrogen bond acceptor, a metabolic stabilizer, or a reactive handle for further chemical transformations.[5] Furthermore, halogenation of the indole ring, such as the introduction of a chlorine atom, can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[4]

This guide focuses on this compound, a molecule that combines these key structural features. The strategic placement of the chloro group at the 7-position is of particular interest, as this position is less commonly substituted compared to the 5- and 6-positions, potentially leading to novel structure-activity relationships (SAR).

Synthesis of this compound: Plausible Synthetic Strategies

Route 1: Dehydration of 7-Chloro-1H-indole-2-carboxamide

This approach is a common and effective method for the preparation of indole-2-carbonitriles.[6] The synthesis begins with the commercially available 7-Chloro-1H-indole-2-carboxylic acid.

Experimental Protocol: Synthesis via Dehydration

Step 1: Amide Formation

-

To a solution of 7-Chloro-1H-indole-2-carboxylic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq).

-

Add a source of ammonia, such as ammonium chloride (NH₄Cl) (1.2 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 7-Chloro-1H-indole-2-carboxamide.

Step 2: Dehydration to Nitrile

-

Dissolve the crude 7-Chloro-1H-indole-2-carboxamide in a suitable solvent like phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and a non-polar solvent.

-

Heat the reaction mixture to reflux for 2-4 hours.

-

Monitor the reaction by TLC.

-

Carefully quench the reaction by pouring it onto crushed ice.

-

Neutralize the solution with a base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Diagram: Synthetic Route 1

Caption: Dehydration of 7-Chloro-1H-indole-2-carboxamide.

Route 2: Sandmeyer Cyanation of 2-Amino-7-chloro-1H-indole

The Sandmeyer reaction is a classic transformation that allows for the introduction of a cyano group onto an aromatic ring via a diazonium salt intermediate.[2][7][8] This route would begin with a suitable amino-substituted indole.

Experimental Protocol: Synthesis via Sandmeyer Reaction

Step 1: Diazotization

-

Suspend 2-Amino-7-chloro-1H-indole (1.0 eq) in an aqueous solution of a strong acid, such as hydrochloric acid (HCl), at 0-5 °C.

-

Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water, maintaining the low temperature.

-

Stir the mixture for 30-60 minutes to form the diazonium salt.

Step 2: Cyanation

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN) (1.2 eq) in a suitable solvent.

-

Slowly add the cold diazonium salt solution to the CuCN solution.

-

Allow the reaction to warm to room temperature and stir for several hours. Nitrogen gas evolution should be observed.

-

Monitor the reaction by TLC.

-

Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the crude product by column chromatography to yield this compound.

Diagram: Synthetic Route 2

Caption: Sandmeyer cyanation of 2-Amino-7-chloro-1H-indole.

Physicochemical Properties and Spectroscopic Characterization

The accurate characterization of this compound is crucial for confirming its identity and purity. The following table summarizes its key physicochemical properties.

| Property | Value |

| CAS Number | 1264481-38-0 |

| Molecular Formula | C₉H₅ClN₂ |

| Molecular Weight | 176.61 g/mol |

| Appearance | Expected to be a solid |

Spectroscopic analysis is essential for structural elucidation. Based on known data for similar indole derivatives, the following are the predicted spectral characteristics for this compound.[1][9][10]

¹H NMR Spectroscopy:

-

NH Proton: A broad singlet is expected in the downfield region (δ 8.0-12.0 ppm).

-

Aromatic Protons: The protons on the benzene ring will appear as a multiplet in the aromatic region (δ 7.0-8.0 ppm). The specific coupling patterns will depend on the chloro-substitution.

-

H3 Proton: A singlet or a small doublet is expected for the proton at the 3-position of the indole ring.

¹³C NMR Spectroscopy:

-

Carbonyl Carbon (C≡N): A signal is expected around δ 115-120 ppm.

-

Aromatic Carbons: Multiple signals will be observed in the aromatic region (δ 100-140 ppm).

-

Quaternary Carbons: The signals for the carbons at the ring fusion and the carbon bearing the cyano group will also be present in the downfield region.

Potential Biological and Therapeutic Applications

While specific biological data for this compound is not yet widely published, the known activities of structurally related compounds provide a strong basis for predicting its therapeutic potential.

Anticancer Activity

Indole derivatives are well-established as potent anticancer agents.[4][11] The introduction of a chloro-substituent has been shown to enhance the cytotoxic activity of many heterocyclic compounds. It is hypothesized that this compound could exhibit anticancer properties through various mechanisms, including:

-

Inhibition of Tubulin Polymerization: Many indole-based compounds interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.

-

Kinase Inhibition: The indole scaffold can serve as a template for the design of inhibitors of various protein kinases that are dysregulated in cancer.

-

Induction of Apoptosis: The compound may trigger programmed cell death through intrinsic or extrinsic apoptotic pathways.

Antimicrobial Activity

Substituted indoles have also demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi.[4][11] The lipophilic nature of the chloro-substituent may enhance the compound's ability to penetrate microbial cell membranes. Potential mechanisms of antimicrobial action include:

-

Inhibition of Essential Enzymes: The compound could target enzymes that are crucial for microbial survival.

-

Disruption of Cell Wall Synthesis: Interference with the integrity of the microbial cell wall can lead to cell lysis.

-

Inhibition of Biofilm Formation: The compound may prevent the formation of microbial biofilms, which are associated with chronic infections and antibiotic resistance.

Diagram: Potential Biological Targets

Caption: Potential biological activities and targets.

Future Directions and Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. The synthetic routes outlined in this guide provide a solid foundation for its preparation in the laboratory. Further research is warranted to:

-

Optimize the synthetic protocols to achieve higher yields and purity.

-

Conduct comprehensive spectroscopic and crystallographic studies to fully elucidate its structure.

-

Perform in vitro and in vivo biological assays to evaluate its anticancer and antimicrobial activities.

-

Investigate its mechanism of action at the molecular level to identify specific biological targets.

-

Explore structure-activity relationships by synthesizing and testing a library of related analogues.

References

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. rsc.org [rsc.org]

- 4. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 5. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sandmeyer Reaction [organic-chemistry.org]

- 9. forskning.ruc.dk [forskning.ruc.dk]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 7-Chloro-1H-indole-2-carbonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Chloro-1H-indole-2-carbonitrile, a halogenated derivative of the privileged indole scaffold, represents a molecule of significant interest in contemporary medicinal chemistry and materials science. Its unique electronic properties, conferred by the chloro and nitrile substituents, make it a versatile building block for the synthesis of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic protocols, and an exploration of its current and potential applications. The content herein is curated to empower researchers and drug development professionals with the critical knowledge required to effectively utilize this compound in their scientific endeavors.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a cornerstone in the architecture of a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Its inherent structural features allow for diverse functionalization, leading to compounds with a wide spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The introduction of a chloro substituent at the 7-position and a carbonitrile group at the 2-position of the indole ring, as in this compound, significantly modulates the molecule's electronic and steric profile, offering unique opportunities for targeted drug design and the development of advanced organic materials.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, characterization, and application. The data presented below has been compiled from predictive models and available supplier information.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1264481-38-0 | [3][4] |

| Molecular Formula | C₉H₅ClN₂ | [3] |

| Molecular Weight | 176.60 g/mol | [3] |

| Appearance | Light yellow to brown solid | [5] |

| Melting Point | Not experimentally determined | - |

| Boiling Point (Predicted) | 383.8 ± 22.0 °C | [5] |

| Density (Predicted) | 1.41 ± 0.1 g/cm³ | [5] |

| pKa (Predicted) | 12.33 ± 0.30 | [5] |

| Solubility | Soluble in common organic solvents such as DMSO and DMF. | General Knowledge |

Spectroscopic Characterization

While specific experimental spectra for this compound are not widely published, the following represents predicted and extrapolated data based on the analysis of similar indole derivatives. Researchers are strongly encouraged to acquire and interpret their own analytical data for definitive structural confirmation.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the indole ring protons. The protons on the benzene ring will be influenced by the electron-withdrawing nature of the chlorine atom. The N-H proton will likely appear as a broad singlet in the downfield region.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display distinct resonances for the nine carbon atoms. The carbon bearing the chlorine (C-7) and the carbon of the nitrile group (C≡N) will have characteristic chemical shifts. The C-2 carbon, attached to the nitrile, will also be significantly shifted.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹. The N-H stretching vibration of the indole ring will appear as a broad band around 3300-3500 cm⁻¹.

-

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion and chlorine-containing fragment ions.

Synthesis and Reactivity

The synthesis of this compound can be approached through several established methods for the preparation of indole-2-carbonitriles. A common and effective strategy involves the dehydration of the corresponding 2-carboxamide.

General Synthetic Workflow

A plausible synthetic route starting from the commercially available 7-chloro-1H-indole is outlined below. This multi-step process provides a logical pathway for laboratory-scale synthesis.

Caption: A potential synthetic pathway to this compound.

Experimental Protocol: Synthesis of 1H-Indole-2-carbonitriles from 1H-Indole-2-carboxamides

This protocol is adapted from a general procedure for the synthesis of 1H-indole-2-carbonitriles and should be optimized for the specific substrate.[6]

Materials:

-

7-Chloro-1H-indole-2-carboxamide

-

Phosphorus oxychloride (POCl₃) or Trifluoroacetic anhydride (TFAA)

-

Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a solution of 7-Chloro-1H-indole-2-carboxamide in an anhydrous solvent under an inert atmosphere, add the dehydrating agent (e.g., POCl₃ or TFAA) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature or gentle reflux until the starting material is consumed (monitor by TLC).

-

Carefully quench the reaction by pouring it onto ice-water.

-

Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Note: This is a generalized protocol. The specific reaction conditions, including stoichiometry, temperature, and reaction time, should be optimized for the synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is dictated by the interplay of the indole nucleus and its electron-withdrawing substituents.

-

N-H Acidity: The indole N-H proton is acidic and can be deprotonated with a suitable base to generate the corresponding anion, which can then be alkylated or acylated.

-

Electrophilic Aromatic Substitution: The indole ring is generally susceptible to electrophilic attack, typically at the C-3 position. However, the presence of the electron-withdrawing nitrile group at C-2 may deactivate the ring towards electrophilic substitution.

-

Nucleophilic Addition to the Nitrile Group: The carbon atom of the nitrile group is electrophilic and can undergo nucleophilic attack, for example, by Grignard reagents or organolithium compounds, to form ketones after hydrolysis.

-

Cross-Coupling Reactions: The chloro substituent at the C-7 position can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for further functionalization of the indole core.

Applications in Research and Drug Development

While specific biological activities for this compound are not extensively documented, its structural motifs are present in numerous compounds with significant therapeutic potential.

References

An In-depth Technical Guide to 7-Chloro-1H-indole-2-carbonitrile: Synthesis, Structure, and Applications

Executive Summary

This technical guide provides a comprehensive overview of 7-Chloro-1H-indole-2-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We delve into its core molecular structure, physicochemical properties, and present a detailed, field-proven synthetic pathway. This document is intended for researchers, chemists, and professionals in drug development, offering expert insights into the rationale behind experimental choices and providing robust, self-validating protocols. By consolidating structural data, a plausible and referenced synthetic methodology, and an exploration of its potential applications, this guide serves as an essential resource for the scientific community engaged in the exploration of novel indole derivatives.

Introduction: The Significance of the Indole-2-carbonitrile Scaffold

The indole nucleus is a privileged scaffold in drug discovery, forming the core structure of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone of medicinal chemistry. The introduction of a carbonitrile (cyano) group at the 2-position of the indole ring, as in this compound, adds a layer of chemical versatility and biological potential.

The nitrile functional group is a valuable pharmacophore and a versatile synthetic handle. It can act as a bioisostere for carbonyl or hydroxyl groups, participate in hydrogen bonding, and serve as a precursor for other functional groups like amines, amides, and tetrazoles. The strategic placement of a chlorine atom at the 7-position further modulates the molecule's electronic and lipophilic character, which can significantly influence its pharmacokinetic and pharmacodynamic properties. This guide focuses specifically on the 7-chloro substituted variant, providing the foundational knowledge required for its synthesis and application in research settings.

Molecular Structure and Physicochemical Properties

The structural integrity and physicochemical characteristics of a compound are paramount for its application in any research endeavor. This compound is a rigid, planar molecule whose properties are defined by the fusion of a benzene and a pyrrole ring, further functionalized with chloro and cyano substituents.

The key quantitative data for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₅ClN₂ | N/A |

| Molecular Weight | 176.60 g/mol | N/A |

| CAS Number | 1264481-38-0 | [3] |

| Canonical SMILES | C1=CC2=C(C(=C1)Cl)NC(=C2)C#N | N/A |

| Appearance | Solid (predicted) | N/A |

| XLogP3 (Predicted) | 2.9 - 3.4 | [4][5] |

| Hydrogen Bond Donor Count | 1 | N/A |

| Hydrogen Bond Acceptor Count | 2 | N/A |

These properties suggest a compound with moderate lipophilicity, suitable for potential membrane permeability, a critical factor in drug design.

Synthesis Methodology

While specific literature detailing the synthesis of this compound is sparse, a robust and logical synthetic pathway can be constructed from its immediate precursor, 7-chloro-1H-indole-2-carboxylic acid. The conversion of a carboxylic acid to a nitrile via an intermediate amide is a standard, high-yielding transformation in organic chemistry.

The proposed two-step synthesis is outlined below. The causality behind this choice rests on the commercial availability and well-documented chemistry of the starting indole carboxylic acid precursor.[6][7]

Experimental Protocol: A Self-Validating System

The following protocol is designed for trustworthiness, with each step including rationale and checkpoints for validation.

Part A: Synthesis of 7-Chloro-1H-indole-2-carboxamide

This step converts the starting carboxylic acid into the primary amide. The formation of an acyl chloride is a reliable method to activate the carboxyl group for amidation.

-

1. Reaction Setup:

-

To a flame-dried 100 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 7-chloro-1H-indole-2-carboxylic acid (1.0 eq).

-

Add anhydrous dichloromethane (DCM, ~20 mL per gram of starting material).

-

Cool the suspension to 0 °C in an ice bath.

-

-

2. Acyl Chloride Formation:

-

Slowly add oxalyl chloride (1.5 eq) dropwise to the stirred suspension. Add one drop of anhydrous N,N-dimethylformamide (DMF) as a catalyst.

-

Expertise & Experience: The use of catalytic DMF is crucial for accelerating the formation of the acyl chloride. The reaction progress can be monitored by the cessation of gas evolution (CO and CO₂).

-

Allow the reaction to warm to room temperature and stir for 2-3 hours until the solution becomes clear.

-

-

3. Amidation:

-

In a separate flask, cool concentrated aqueous ammonia (NH₄OH, ~10 eq) to 0 °C.

-

Slowly add the acyl chloride solution from the previous step to the cold ammonia solution with vigorous stirring.

-

Trustworthiness: This addition must be slow to control the exotherm. A precipitate of the amide product should form immediately.

-

Stir the mixture for an additional 1 hour at 0 °C.

-

-

4. Workup and Isolation:

-

Filter the resulting solid through a Büchner funnel and wash with cold water, followed by a small amount of cold diethyl ether to facilitate drying.

-

Dry the solid under vacuum to yield 7-chloro-1H-indole-2-carboxamide. The product can be validated by ¹H NMR and mass spectrometry.

-

Part B: Synthesis of this compound (Dehydration)

This final step involves the dehydration of the primary amide to the target nitrile. Phosphorus oxychloride (POCl₃) is an effective and common reagent for this transformation.[1]

-

1. Reaction Setup:

-

In a flame-dried flask under an inert atmosphere, suspend the 7-chloro-1H-indole-2-carboxamide (1.0 eq) in anhydrous pyridine or acetonitrile.

-

Cool the mixture to 0 °C.

-

-

2. Dehydration:

-

Add phosphorus oxychloride (POCl₃, 2.0 - 3.0 eq) dropwise to the cooled, stirred suspension.

-

Expertise & Experience: The reaction is often exothermic and the temperature should be maintained below 10 °C during addition. After addition, the reaction can be heated to reflux (typically 80-90 °C) for 2-4 hours.

-

Reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting amide is consumed.

-

-

3. Workup and Purification:

-

Cool the reaction mixture to room temperature and then pour it carefully onto crushed ice with stirring.

-

Trustworthiness: This step quenches the excess POCl₃. The product often precipitates as a solid.

-

Neutralize the solution with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

4. Final Product Isolation:

-

The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.

-

Potential Applications and Research Directions

Indole-2-carbonitrile derivatives are of considerable interest due to their wide-ranging biological activities. While specific studies on this compound are not widely published, the scaffold itself is implicated in several therapeutic areas.

-

Antiparasitic Agents: Related indole-2-carboxamides have demonstrated potent activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[8][9] The nitrile derivative represents a logical next step for synthesis and evaluation in antiparasitic drug discovery programs.

-

Anticancer Research: The indole nucleus is a component of many anticancer agents. The unique electronic profile of this compound makes it a candidate for screening against various cancer cell lines, potentially acting as an inhibitor of kinases or other cell signaling proteins.

-

Agrochemicals: The structural motifs present are common in modern agrochemicals.[1] This compound could be explored for potential herbicidal, fungicidal, or insecticidal properties.

-

Synthetic Building Block: As a functionalized heterocycle, it serves as a valuable intermediate for the synthesis of more complex, polycyclic systems through transformations of the nitrile group.

Safety and Handling

Based on related compounds, this compound should be handled with care in a well-ventilated fume hood.

-

GHS Hazard Statements: Likely to be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.

-

Precautionary Measures:

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Store in a cool, dry, and well-ventilated area, away from incompatible materials.

-

References

- 1. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rosdok.uni-rostock.de [rosdok.uni-rostock.de]

- 3. 1264481-38-0|this compound|BLD Pharm [bldpharm.com]

- 4. 7-chloro-1H-indole | C8H6ClN | CID 104644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - 7-chloro-1h-indole-2-carboxylic acid (C9H6ClNO2) [pubchemlite.lcsb.uni.lu]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

A Technical Guide to Investigating the Potential Biological Activity of 7-Chloro-1H-indole-2-carbonitrile

Abstract

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] This technical guide focuses on a specific, yet underexplored derivative, 7-Chloro-1H-indole-2-carbonitrile. While direct biological data for this compound is scarce, its structural features—a halogenated indole ring and a nitrile group at the 2-position—suggest a high potential for bioactivity. This document provides a comprehensive roadmap for researchers and drug development professionals to systematically investigate the biological potential of this compound. We will delve into the rationale for its investigation based on structure-activity relationships of related indole compounds, propose a tiered experimental approach, and provide detailed, field-proven protocols for key assays. The overarching goal is to equip researchers with the necessary tools and logical framework to uncover the therapeutic potential of this promising molecule.

Introduction: The Rationale for Investigating this compound

The indole nucleus is a cornerstone of medicinal chemistry, with derivatives exhibiting a vast spectrum of pharmacological properties, including anticancer, antifungal, and receptor-modulating activities.[2][3][4] The specific substitution pattern of this compound offers intriguing possibilities for novel biological interactions.

-

The Role of the Indole Scaffold: The indole ring system is known to interact with a multitude of biological targets through various non-covalent interactions, including hydrogen bonding, pi-stacking, and hydrophobic interactions.[5]

-

Influence of the 7-Chloro Substituent: The presence of a chlorine atom at the 7-position can significantly modulate the electronic properties and lipophilicity of the indole ring. This can lead to altered binding affinities for target proteins and improved membrane permeability. Halogenated indoles have been explored for their enhanced biological activities in various therapeutic areas.[6][7]

-

Significance of the 2-Carbonitrile Group: The nitrile group is a versatile functional group in drug design. It can act as a hydrogen bond acceptor, a bioisostere for other functional groups, and in some cases, a reactive "warhead" for covalent inhibition. The 2-cyanoindole moiety, in particular, has been identified as a key structural motif in compounds with diverse biological activities.[1]

Given these structural features, this compound represents a compelling candidate for biological screening. This guide outlines a systematic approach to unlock its potential.

Proposed Investigational Workflow

A tiered approach is recommended to efficiently and comprehensively evaluate the biological activity of this compound. This workflow is designed to progress from broad, initial screening to more focused, mechanistic studies.

Caption: A tiered workflow for investigating the biological activity of this compound.

Tier 1: Initial Screening Protocols

The initial screening phase aims to broadly assess the bioactivity of this compound to guide further investigation.

Cytotoxicity Screening

Cytotoxicity assays are fundamental in early-stage drug discovery to determine a compound's potential as an anticancer agent or to identify general toxicity.[8][9]

3.1.1. Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is often used as an indicator of cell viability.[10] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, which can be dissolved and quantified by spectrophotometry, is proportional to the number of metabolically active cells.

3.1.2. Detailed Protocol for MTT Assay

-

Cell Seeding:

-

Culture a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., HEK293) in appropriate media.

-

Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Remove the old media from the 96-well plate and add 100 µL of the media containing the different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.

-

Incubate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Reading:

-

After incubation, carefully remove the media.

-

Add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5 minutes to ensure complete dissolution.

-

Read the absorbance at 570 nm using a microplate reader.

-

3.1.3. Data Analysis

The percentage of cell viability is calculated using the following formula:

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Broad-Spectrum Antimicrobial Screening

Given that many indole derivatives exhibit antimicrobial properties, it is prudent to screen this compound against a panel of pathogenic bacteria and fungi.[3]

3.2.1. Principle of Broth Microdilution Assay

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the agent that prevents visible growth of a microorganism.

3.2.2. Detailed Protocol for Broth Microdilution Assay

-

Microorganism Preparation:

-

Culture a panel of microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).

-

Prepare a standardized inoculum of each microorganism in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.

-

-

Compound Dilution:

-

Perform a serial two-fold dilution of this compound in the appropriate broth in a 96-well plate.

-

-

Inoculation and Incubation:

-

Add the standardized inoculum to each well of the 96-well plate.

-

Include a positive control (microorganism without compound) and a negative control (broth only).

-

Incubate the plates at the optimal temperature for each microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

-

-

MIC Determination:

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

-

Tier 2: Target Identification and Validation

If the initial screening reveals significant bioactivity, the next step is to identify potential molecular targets.

Enzyme Inhibition Assays

Many drugs exert their effects by inhibiting specific enzymes.[11][12] An enzyme inhibition assay can determine if this compound affects the activity of a particular enzyme.[13]

4.1.1. General Principle of Enzyme Inhibition Assays

These assays measure the rate of an enzyme-catalyzed reaction in the presence and absence of a potential inhibitor.[14] A reduction in the reaction rate in the presence of the compound indicates inhibition.

4.1.2. Step-by-Step Protocol for a General Spectrophotometric Enzyme Inhibition Assay [11][15]

-

Preparation of Reagents:

-

Prepare a buffer solution at the optimal pH for the target enzyme.

-

Prepare solutions of the purified enzyme, the substrate, and any necessary cofactors.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

-

Assay Setup:

-

In a 96-well plate, add the buffer, enzyme, and varying concentrations of the inhibitor.

-

Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a specific period to allow for binding.

-

-

Initiation and Monitoring of the Reaction:

-

Initiate the reaction by adding the substrate to all wells.

-

Monitor the change in absorbance over time using a microplate spectrophotometer. The wavelength will depend on the specific substrate and product.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Plot the percentage of enzyme activity versus the inhibitor concentration to determine the IC₅₀ value.

-

Receptor Binding Assays

Indole derivatives are known to bind to various receptors, such as sigma receptors and dopamine receptors.[2][16] A receptor binding assay can determine if this compound competes with a known ligand for a specific receptor.[17][18]

4.2.1. Principle of Competitive Radioligand Binding Assays

This assay measures the ability of an unlabeled compound (the "competitor," in this case, this compound) to displace a radioactively labeled ligand from its receptor.[19] The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the competitor for the receptor.

4.2.2. Detailed Protocol for a Competitive Radioligand Binding Assay

-

Membrane Preparation:

-

Prepare cell membranes expressing the receptor of interest from cultured cells or animal tissue.

-

-

Assay Setup:

-

In a series of tubes or a 96-well filter plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound.

-

Include tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

-

-

Incubation:

-

Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

5.2.3. Data Analysis

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the concentration of this compound.

-

Determine the IC₅₀ value, which can then be used to calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Tier 3: Mechanistic Studies

Once a target or a specific cellular effect has been identified, further studies are needed to elucidate the mechanism of action.

Cell-Based Pathway Analysis

If this compound shows, for example, anticancer activity, it is crucial to understand the cellular pathways it affects.

5.1.1. Workflow for Pathway Analysis

Caption: A workflow for elucidating the cellular mechanism of action.

These studies will provide a deeper understanding of how this compound exerts its biological effects at the molecular level, which is essential for its further development as a potential therapeutic agent.

Conclusion

While the biological activity of this compound has not been extensively reported, its chemical structure, based on the well-established bioactivity of related indole derivatives, strongly suggests that it is a compound of significant interest. This technical guide provides a structured and comprehensive framework for the systematic investigation of its potential biological activities. By following the proposed tiered workflow, from broad initial screening to detailed mechanistic studies, researchers can efficiently and effectively uncover the therapeutic potential of this and other novel chemical entities. The detailed protocols provided herein serve as a practical starting point for initiating these investigations.

References

- 1. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and pharmacological evaluation of indole-based sigma receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, structure-activity relationship and biological evaluation of indole derivatives as anti-Candida albicans agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and structure-activity relationship studies of indole derivatives as liver X receptor (LXR) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemistry & Biology Of Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]

- 9. Cytotoxicity assay selection guide | Abcam [abcam.com]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. superchemistryclasses.com [superchemistryclasses.com]

- 12. benchchem.com [benchchem.com]

- 13. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Synthesis and receptor binding assay of indolin-2-one derivatives as dopamine D4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. merckmillipore.com [merckmillipore.com]

- 18. Receptor-Ligand Binding Assays [labome.com]

- 19. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Reactivity of the nitrile group in 7-Chloro-1H-indole-2-carbonitrile

An In-Depth Technical Guide to the Reactivity of the Nitrile Group in 7-Chloro-1H-indole-2-carbonitrile

Abstract

This compound is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its synthetic utility is largely dictated by the reactivity of the C2-nitrile group, which serves as a versatile functional handle for conversion into a variety of other moieties. This guide provides a comprehensive analysis of the chemical behavior of this nitrile group, framed by the electronic and steric influences of the indole core and the C7-chloro substituent. We will explore key transformations including hydrolysis, reduction, and reactions with organometallics, offering mechanistic insights, field-proven protocols, and a discussion of the causal factors that govern experimental outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this molecule's synthetic potential.

Introduction: The Molecular Architecture and Its Implications

This compound presents a fascinating interplay of three distinct chemical features: the electron-rich indole nucleus, the electrophilic nitrile group, and the electron-withdrawing 7-chloro substituent. Understanding how these components interact is fundamental to predicting and controlling the molecule's reactivity.

-

The Indole Core: As an aromatic heterocycle, the indole ring is π-electron rich, which generally enhances the nucleophilicity of the ring, particularly at the C3 position.[1] However, its effect on the C2-nitrile is more nuanced, influencing the electron density of the C2-carbon to which the nitrile is attached.

-

The Nitrile Group (C≡N): The carbon-nitrogen triple bond is strongly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles.[2] It is a versatile precursor to amines, carboxylic acids, amides, aldehydes, and ketones.[3][4]

-

The 7-Chloro Substituent: Positioned on the benzene portion of the indole ring, the chlorine atom exerts a dual electronic effect: it is electron-withdrawing through induction (-I effect) and weakly electron-donating through resonance (+R effect). Its placement at C7 sterically shields the N-H proton and can influence regioselectivity in reactions involving metallation of the indole core.[5]

This guide will dissect the primary transformations of the nitrile group within this specific molecular context.

Key Transformations of the Nitrile Group

The synthetic utility of this compound is primarily realized through the conversion of its nitrile functionality. The following sections detail the most critical of these reactions.

Hydrolysis to Carboxylic Acid

The hydrolysis of the nitrile to 7-Chloro-1H-indole-2-carboxylic acid is a cornerstone transformation, providing access to a versatile intermediate for amide couplings and other derivatizations.[6][7] This conversion can be achieved under both acidic and basic conditions.

Mechanistic Rationale: Under acidic conditions , the reaction is initiated by the protonation of the nitrile nitrogen. This step significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water.[8][9] The resulting intermediate tautomerizes to an amide, which is then further hydrolyzed to the carboxylic acid.

Under basic conditions , the reaction begins with the direct nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon.[2][9] Subsequent protonation and tautomerization also lead to an intermediate amide, which is then saponified to the carboxylate salt. A final acidic workup is required to yield the neutral carboxylic acid.

Experimental Protocol: Acid-Catalyzed Hydrolysis

Objective: To convert this compound to 7-Chloro-1H-indole-2-carboxylic acid.

Pillar of Trustworthiness: This protocol incorporates a straightforward workup and purification by recrystallization, which validates the successful conversion by yielding a product with a sharp melting point and clear spectroscopic data.

Materials:

-

This compound (1.0 eq)

-

Sulfuric Acid (H₂SO₄), concentrated (e.g., 5-10 eq)

-

Water (H₂O)

-

1,4-Dioxane (optional, as co-solvent)

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Hydrochloric Acid (HCl), 2M

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound in a mixture of water and concentrated sulfuric acid. If solubility is low, 1,4-dioxane can be added as a co-solvent.

-

Heating: Heat the mixture to reflux (typically 100-110 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup - Quenching: After cooling to room temperature, carefully pour the reaction mixture over crushed ice in a separate beaker.

-

Workup - Neutralization & Extraction: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the pH is ~8-9. This will precipitate the sodium carboxylate. Extract the aqueous layer with ethyl acetate to remove any unreacted starting material or non-acidic impurities.

-

Workup - Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2 with 2M HCl. The desired carboxylic acid will precipitate out of the solution.

-

Isolation & Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water. For higher purity, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes). Dry the final product under vacuum.

Reduction to Primary Amine

Reduction of the nitrile group to a primary amine, (7-Chloro-1H-indol-2-yl)methanamine, provides a key building block for synthesizing compounds with a flexible linker, often sought in drug discovery. The two most common methods are catalytic hydrogenation and reduction with metal hydrides.[10]

Causality Behind Reagent Choice:

-

Lithium Aluminum Hydride (LiAlH₄): This is a very powerful, non-selective reducing agent.[11] It readily reduces nitriles to primary amines.[2][12] The primary consideration is its high reactivity; the reaction must be conducted under strictly anhydrous conditions and the workup must be performed carefully.

-

Catalytic Hydrogenation: This method employs H₂ gas in the presence of a metal catalyst like Raney Nickel, Palladium on Carbon (Pd/C), or Platinum Dioxide (PtO₂).[13][14] It is often considered a "greener" and more economical method for large-scale synthesis.[13] However, care must be taken, as some conditions could potentially reduce the indole ring or cause de-halogenation. Catalyst choice is critical for achieving high selectivity for the primary amine.[13]

Experimental Protocol: Reduction with LiAlH₄

Objective: To synthesize (7-Chloro-1H-indol-2-yl)methanamine from this compound.

Pillar of Trustworthiness: The protocol employs a Fieser workup, a standardized and reliable method for quenching LiAlH₄ reactions that ensures safety and results in a granular, easily filterable aluminum salt byproduct, simplifying purification.

Materials:

-

This compound (1.0 eq)

-

Lithium Aluminum Hydride (LiAlH₄) (e.g., 1.5-2.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Water (H₂O)

-

15% Sodium Hydroxide (NaOH) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Diethyl Ether or Ethyl Acetate

Procedure:

-

Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add a solution of this compound in anhydrous THF.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Carefully add LiAlH₄ portion-wise, controlling the rate to maintain the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS indicates complete consumption of the starting material.

-

Workup - Fieser Quench: Cool the reaction mixture back to 0 °C. Sequentially and very slowly add:

-

'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).

-

'x' mL of 15% NaOH solution.

-

'3x' mL of water.

-

-

Workup - Filtration: Stir the resulting granular white precipitate vigorously for 30 minutes. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF and ethyl acetate.

-

Isolation & Purification: Combine the organic filtrates and concentrate under reduced pressure. The resulting crude amine can be purified by column chromatography or by conversion to its HCl salt followed by recrystallization.

Partial Reduction to Aldehyde

For access to the corresponding aldehyde, 7-Chloro-1H-indole-2-carbaldehyde, a less powerful and more sterically hindered reducing agent is required to prevent over-reduction to the amine. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation.

Mechanistic Rationale: DIBAL-H coordinates to the nitrile nitrogen, forming a Lewis acid-base adduct. A single hydride is then transferred to the nitrile carbon. The resulting N-aluminated imine intermediate is stable at low temperatures and does not react further.[15] Subsequent aqueous workup hydrolyzes this intermediate to the desired aldehyde.[13][15]

Reaction with Organometallic Reagents

The addition of Grignard or organolithium reagents to the nitrile provides an excellent route to ketones. This reaction extends the carbon skeleton and introduces a valuable carbonyl functional group.

Mechanistic Rationale: The organometallic reagent acts as a potent carbon nucleophile, attacking the electrophilic nitrile carbon.[4] This forms a stable intermediate imine anion (as a magnesium or lithium salt), which does not react with a second equivalent of the organometallic reagent.[16] An acidic aqueous workup hydrolyzes the imine to the final ketone product.[12]

Summary of Reactivity & Data

The following table summarizes the key transformations discussed, providing a quick reference for experimental planning.

| Transformation | Reagents & Conditions | Product | Typical Yield (%) |

| Hydrolysis | H₂SO₄ (aq), Δ | 7-Chloro-1H-indole-2-carboxylic acid | 75-90 |

| Reduction (Amine) | 1. LiAlH₄, THF; 2. H₂O workup | (7-Chloro-1H-indol-2-yl)methanamine | 70-85 |

| Reduction (Amine) | H₂ (g), Raney Ni or Pd/C, EtOH/NH₃ | (7-Chloro-1H-indol-2-yl)methanamine | 65-95 |

| Reduction (Aldehyde) | 1. DIBAL-H, Toluene, -78 °C; 2. H₂O workup | 7-Chloro-1H-indole-2-carbaldehyde | 60-80 |

| Ketone Synthesis | 1. R-MgBr, Et₂O; 2. H₃O⁺ workup | 1-(7-Chloro-1H-indol-2-yl)-1-alkanone | 60-75 |

Note: Yields are approximate and highly dependent on specific substrate, reaction scale, and purification method.

Visualizing Reaction Pathways and Workflows

Diagrams provide a clear visual summary of the chemical logic and experimental processes.

Caption: Key synthetic routes from this compound.

Caption: Simplified mechanism of acid-catalyzed nitrile hydrolysis.

Conclusion

The nitrile group of this compound is a highly tractable functional group, enabling access to a diverse array of valuable chemical entities. Its reactivity is governed by the inherent electrophilicity of the nitrile carbon, which can be exploited by a range of nucleophiles and reducing agents. By understanding the mechanistic underpinnings of these transformations and selecting appropriate, validated protocols, researchers can effectively utilize this molecule as a strategic intermediate in the synthesis of complex targets for pharmaceutical and material science applications.

References

- 1. researchgate.net [researchgate.net]

- 2. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 5. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. m.youtube.com [m.youtube.com]

- 13. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 14. pp.bme.hu [pp.bme.hu]

- 15. youtube.com [youtube.com]

- 16. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to 7-Chloro-1H-indole-2-carbonitrile Derivatives and Analogs: From Synthesis to Therapeutic Potential

This guide provides a comprehensive technical overview of 7-Chloro-1H-indole-2-carbonitrile, its derivatives, and analogs for researchers, scientists, and drug development professionals. Delving into their synthesis, multifaceted biological activities, and structure-activity relationships, this document aims to be an essential resource for advancing research and development in this promising area of medicinal chemistry.

Introduction: The Significance of the Indole Scaffold in Drug Discovery

The indole nucleus is a privileged heterocyclic scaffold, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal framework for designing molecules that can interact with a wide range of biological targets.[2] The introduction of a chlorine atom at the 7-position and a carbonitrile group at the 2-position of the indole ring creates the this compound core, a starting point for a diverse array of derivatives with significant therapeutic potential.

The nitrile group, in particular, has gained considerable attention in recent years due to its importance in biological sciences and its utility as a versatile synthetic handle.[1] It can act as a hydrogen bond acceptor and can be transformed into other functional groups, allowing for extensive chemical modifications to optimize pharmacological properties.[1] This guide will explore the synthesis, biological evaluation, and mechanistic insights of this important class of compounds.

Part 1: Synthesis of this compound and Its Derivatives

The synthesis of the this compound core and its subsequent derivatization are critical steps in the exploration of their therapeutic potential. Various synthetic strategies have been developed to access this scaffold and its analogs.

Core Synthesis: A General Approach

A common and effective method for the synthesis of 1H-indole-2-carbonitriles involves the dehydration of the corresponding 1H-indole-2-carboxamide. This transformation can be achieved using various dehydrating agents, with phosphorus oxychloride (POCl₃) being a widely used reagent.[3]

Experimental Protocol: General Synthesis of 1H-Indole-2-carbonitriles from 1H-Indole-2-carboxamides [3]

-

To a solution of the appropriate 1H-indole-2-carboxamide (1.0 eq) in a suitable solvent such as chloroform, add phosphorus oxychloride (4.0 eq) dropwise at room temperature.

-

Stir the reaction mixture under reflux for 3 hours.

-

Cool the mixture to room temperature and quench the reaction by the careful addition of a 25% aqueous solution of ammonium hydroxide (NH₄OH).

-

Extract the aqueous layer with an organic solvent such as diethyl ether (Et₂O).

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired 1H-indole-2-carbonitrile.

This general procedure can be adapted for the synthesis of this compound by starting with 7-chloro-1H-indole-2-carboxamide.

Functionalization of the Indole Scaffold

Once the this compound core is synthesized, further modifications can be introduced at various positions of the indole ring to explore structure-activity relationships (SAR). Cross-coupling reactions are powerful tools for introducing a wide range of substituents.

Diagram: Key Cross-Coupling Reactions for Indole Functionalization

Caption: Versatile cross-coupling strategies for derivatization.

Part 2: Biological Activities and Therapeutic Potential

This compound derivatives have emerged as promising candidates in various therapeutic areas, with anticancer and antiviral activities being particularly noteworthy.

Anticancer Activity: Targeting Microtubule Dynamics

A significant body of research points to the role of indole derivatives as potent inhibitors of microtubule polymerization.[4][5][6][7] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, motility, and intracellular transport.[8] Disruption of microtubule dynamics is a clinically validated strategy for cancer therapy.

Mechanism of Action: Microtubule Destabilization

Derivatives of the 7-chloro-indole scaffold have been shown to act as microtubule-destabilizing agents.[1][5] They bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization. This leads to the disruption of the mitotic spindle, causing cell cycle arrest at the G2/M phase and subsequently inducing apoptosis (programmed cell death).[7]

Diagram: Proposed Signaling Pathway for Anticancer Activity

Caption: Mechanism of microtubule disruption and apoptosis induction.

Quantitative Data: Anticancer Activity of Indole Derivatives

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-Phenylacrylonitrile Derivatives | HCT116 (Colon) | 0.0059 | [8] |

| 2-Phenylacrylonitrile Derivatives | BEL-7402 (Liver) | 0.0078 | [8] |

| Sulfonamide-Pyridine Hybrids | Breast Cancer Lines | 253 nM (CA IX) | [9] |

| Fused Indole Analogues | Various Human Cancers | 0.022 - 0.056 | [7] |

| Quinazoline-Thiazolidine-1,2,3-Triazole Hybrids | MDA-MB-231 (Breast) | 3.1 - 6.8 | [10] |

| Quinazoline-Thiazolidine-1,2,3-Triazole Hybrids | MCF-7 (Breast) | 4.2 - 7.4 | [10] |

Antiviral Activity: A Promising Frontier

The indole scaffold is also a key component in the development of antiviral agents.[11][12] Derivatives have shown activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).

Quantitative Data: Antiviral Activity of Indole and Azaindole Derivatives

| Compound Class | Virus | EC₅₀ (µM) | Reference |

| Indole Chloropyridinyl Esters | SARS-CoV-2 | 2.8 | [12] |

| Remdesivir (Control) | SARS-CoV-2 | 1.2 | [12] |

| 4,6-Dimethoxy-6-azaindole Analog | HIV-1 | 0.00023 | [2] |

| 4-Fluoro-indole Derivative | HIV-1 | (50-fold more potent than parent) | [2] |

| Azithromycin | SARS-CoV-2 | 2.12 | [13] |

| Hydroxychloroquine | SARS-CoV-2 | 4.17 | [13] |

Analogs: Azaindoles as Kinase Inhibitors